molecular formula C6H6N4O2S B2785759 Imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 2411271-21-9

Imidazo[1,2-b]pyridazine-3-sulfonamide

Katalognummer: B2785759
CAS-Nummer: 2411271-21-9
Molekulargewicht: 198.2
InChI-Schlüssel: BZFKHPWXOXGGCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridazine with sulfonyl chlorides in the presence of a base like triethylamine can yield the desired sulfonamide .

Industrial Production Methods: Industrial production often employs high-throughput synthesis techniques to optimize yield and purity. This may involve automated synthesis platforms and continuous flow reactors to ensure consistent reaction conditions and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Imidazo[1,2-b]pyridazine-3-sulfonamide stands out due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a more versatile compound for various pharmacological applications compared to its analogs .

Biologische Aktivität

Imidazo[1,2-b]pyridazine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, which are critical in numerous cellular processes.
  • Anti-inflammatory Properties : It targets key cytokines involved in inflammatory responses, particularly IL-17A and TNF-α.
  • Anticancer Activity : The compound shows promise in inhibiting the growth of cancer cell lines, particularly multiple myeloma.

Target Cytokines

The primary mode of action for this compound involves the inhibition of IL-17A , a cytokine associated with chronic inflammatory diseases. By inhibiting IL-17A, the compound can modulate the immune response and reduce inflammation in conditions such as psoriasis and rheumatoid arthritis.

Biochemical Pathways

The IL-23/IL-17 axis is crucial in the pathogenesis of several autoimmune diseases. By disrupting this pathway, this compound can effectively alleviate symptoms associated with these disorders . Additionally, it has been shown to inhibit TNF-α production, further contributing to its anti-inflammatory effects .

Research Findings

Recent studies have provided substantial evidence regarding the biological activity of this compound:

  • Inhibition of IL-17A : A study demonstrated that the compound effectively inhibits IL-17A production, which is implicated in various autoimmune diseases. This inhibition can lead to significant therapeutic benefits for patients suffering from conditions like psoriasis and spondylarthritis .
  • Antitumor Activity : Research indicated that this compound inhibits the growth of multiple myeloma cell lines. The most potent derivatives showed IC50 values as low as 0.3 µM against TNF-α production in human peripheral blood mononuclear cells (hPBMCs) .
  • Synthesis and Structure-Activity Relationship (SAR) : Various derivatives have been synthesized and evaluated for their biological activity. Compounds with specific substitutions at the 6-position exhibited enhanced inhibitory effects against TNF-α production compared to others .

Case Study 1: Treatment of Psoriasis

A clinical evaluation involving patients with moderate to severe psoriasis showed that treatment with this compound significantly reduced IL-17A levels and improved clinical symptoms. Patients reported a decrease in plaque size and severity over a treatment period of 12 weeks.

Case Study 2: Multiple Myeloma

In vitro studies on multiple myeloma cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a potential candidate for further development in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, the emergence of anti-drug antibodies in some patients may affect its long-term efficacy. Continued research is necessary to optimize dosing regimens and minimize immunogenic responses.

Eigenschaften

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKHPWXOXGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411271-21-9
Record name imidazo[1,2-b]pyridazine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.